hTRT (615-624)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Telomerase Reverse Transcriptase; hTRT

科学的研究の応用

Health Technology Reassessment (HTR) in Healthcare Management

Health Technology Reassessment (HTR) is crucial in managing technologies throughout their lifecycle in healthcare. It involves a structured, evidence-based assessment of the clinical, economic, social, and ethical impacts of existing technologies. This approach supports optimal technology use, managed exit, and better value for money in healthcare settings (Soril, Clement, & Noseworthy, 2016).

Telomerase Activation by hTRT in Cancer Research

hTRT, identified as a putative human telomerase catalytic subunit, plays a significant role in telomerase activation in cancer cells. Its expression in telomerase-negative human normal fibroblast cells induces telomerase activity. This is crucial in understanding the molecular mechanism of telomerase activation in cancer cells (Nakayama et al., 1998).

Integration of HTR in Complex Healthcare Systems

Effective integration of HTR requires understanding of the concept and process, effective communication, leadership, and adequate support. This integration can manage the utilization of health technologies at a systems level, addressing sub-optimal use (Sevick et al., 2020).

Knowledge Translation for Health Technology Reassessment

Applying knowledge translation theories, models, and frameworks can facilitate the implementation of HTR recommendations in healthcare settings. This involves assessing the research evidence base, understanding the social and political context, and ensuring adequate resources for implementation (Esmail et al., 2018).

International HTR Practices for Non-Drug Technologies

The international practices of HTR vary widely, focusing on the clinical, social, ethical, and economic effects of technologies currently used in healthcare. This research helps develop a comprehensive methodology for HTR and share successes and challenges in technology management (Leggett et al., 2012).

Characteristics of Knowledge Translation for HTR

Identifying characteristics of knowledge translation theories, models, and frameworks suitable for HTR can guide the implementation of HTR outputs, focusing on principles like evidence-based decision-making, patient-centered approaches, and adaptability to different healthcare levels (Esmail et al., 2020).

特性

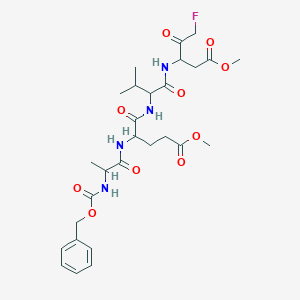

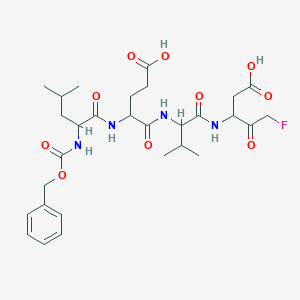

配列 |

ALLTSRLRFI |

|---|---|

ソース |

Homo sapiens (human) |

保存方法 |

Common storage 2-8℃, long time storage -20℃. |

同義語 |

Telomerase Reverse Transcriptase (615-624); hTRT (615-624) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。